6-O-Benzyl-D-glucose
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Overview
Description
6-O-Benzyl-D-glucose is a derivative of D-glucose where the hydroxyl group at the sixth carbon is replaced by a benzyl group. This modification is often used in carbohydrate chemistry to protect the hydroxyl group during various synthetic procedures. The benzyl group can be selectively removed under specific conditions, making it a valuable intermediate in the synthesis of more complex carbohydrate structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Benzyl-D-glucose typically involves the selective protection of the hydroxyl group at the sixth position of D-glucose. One common method is the benzylation of 1-O-protected glucoses using sodium hydride and benzyl bromide in dimethylformamide (DMF) at room temperature . The reaction conditions need to be carefully controlled to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The purification of the product is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-O-Benzyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Benzyl bromide and sodium hydride in DMF are commonly used for benzylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the primary alcohol group can yield an aldehyde or carboxylic acid, while reduction can yield the corresponding alcohol.
Scientific Research Applications
6-O-Benzyl-D-glucose has several applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme specificity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various carbohydrate-based materials and chemicals.
Mechanism of Action
The mechanism of action of 6-O-Benzyl-D-glucose involves its role as a protecting group. The benzyl group protects the hydroxyl group at the sixth position during synthetic procedures, preventing unwanted reactions. The benzyl group can be selectively removed under specific conditions, allowing for further functionalization of the carbohydrate molecule.
Comparison with Similar Compounds
6-O-Benzyl-D-galactose: Similar to 6-O-Benzyl-D-glucose but derived from D-galactose.
6-O-Benzyl-D-mannose: Derived from D-mannose and used for similar protective purposes.
Uniqueness: this compound is unique due to its specific structure and the selective protection it offers at the sixth position. This selectivity is crucial in the synthesis of complex carbohydrates and glycoconjugates, making it a valuable tool in carbohydrate chemistry.
Properties
Molecular Formula |
C13H18O6 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2,3,4,5-tetrahydroxy-6-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O6/c14-6-10(15)12(17)13(18)11(16)8-19-7-9-4-2-1-3-5-9/h1-6,10-13,15-18H,7-8H2 |
InChI Key |
HPOAPWNPKAETIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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